molecular formula C20H13ClF2N2O3S2 B2958485 (Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006283-72-2

(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2958485
CAS No.: 1006283-72-2
M. Wt: 466.9
InChI Key: UBHGMPIJZFPSCY-GFMRDNFCSA-N
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Description

(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a sophisticated synthetic compound designed for pharmaceutical and biological research. This molecule integrates a 3-chlorobenzo[b]thiophene-2-carbonyl moiety, a privileged structure in medicinal chemistry known for its diverse therapeutic potential . The benzo[b]thiophene core is recognized as a bioisostere for benzene and other aromatic systems, influencing the compound's electronic distribution, metabolic stability, and binding affinity to biological targets . The 3-chloro substituent on the thiophene ring is a key synthetic handle for further functionalization, enabling structure-activity relationship (SAR) studies, while the 4,6-difluorobenzo[d]thiazole component can enhance membrane permeability and target selectivity. The Z-configuration of the imino group and the ethyl acetate side chain contribute to the molecule's specific three-dimensional conformation and physicochemical properties. This reagent is primarily valuable as a key intermediate or building block in the synthesis of novel chemical entities for drug discovery projects. Its complex architecture makes it particularly interesting for researchers investigating kinase inhibitors , antimicrobial agents , and anti-cancer compounds . The presence of multiple functional groups allows for selective modifications, facilitating the exploration of chemical space around this scaffold. The compound is provided with comprehensive analytical data (including NMR, LC-MS, and HPLC purity) to ensure research reproducibility. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with appropriate personal protective equipment in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

ethyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-4,6-difluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N2O3S2/c1-2-28-15(26)9-25-17-12(23)7-10(22)8-14(17)30-20(25)24-19(27)18-16(21)11-5-3-4-6-13(11)29-18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHGMPIJZFPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple functional groups that suggest potential interactions with various biological targets, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Features

The compound features a unique combination of:

  • Benzo[b]thiophene moiety : Associated with various biological activities, including anticancer effects.
  • Difluorobenzo[d]thiazole : Known for antimicrobial properties.
  • Ethyl acetate functional group : Enhances solubility and bioavailability.

Predicted Biological Activities

Based on its structural characteristics, this compound is expected to exhibit several biological activities, including:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of difluorobenzo[d]thiazole suggests potential effectiveness against bacterial and fungal infections.
  • Enzyme Inhibition : The imino group may allow interaction with various enzymes, potentially leading to therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[b]thiophene derivative.
  • Introduction of the difluorobenzo[d]thiazole moiety through condensation reactions.
  • Final esterification to yield the target compound.

Biological Evaluation

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Antitumor Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. For example, a study evaluated various benzothiazole compounds against cancer cell lines such as A431 and A549, revealing IC50 values ranging from 23.2 to 49.9 μM for the most active compounds . The unique structure of this compound may enhance its efficacy in similar assays.

Antimicrobial Properties

Compounds containing difluorobenzo[d]thiazole have been documented to possess antimicrobial activity. For instance, derivatives with similar structural motifs have demonstrated effectiveness against a range of bacterial strains . The predicted activity of this compound warrants further exploration in this area.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[b]thiophene derivativeAnticancer
Compound BDifluorobenzo[d]thiazoleAntimicrobial
Compound CImino-acid analogEnzyme inhibitor
Compound DEster derivativeCytotoxic

The unique combination of functional groups in this compound may confer distinct biological activities not observed in these other compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Stability

Fluorine and Chlorine Substituents

The 4,6-difluoro and 3-chloro substituents in the target compound enhance lipophilicity and metabolic stability compared to non-halogenated analogs. For example, (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate (CAS 895447-12-8) replaces fluorine with a dioxane ring, which reduces electronegativity and may decrease binding affinity in biological systems .

Ester Group Variations

The ethyl ester in the target compound contrasts with methyl esters in analogs like (Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate ().

Heterocyclic Core Modifications

Benzo[b]thiophene vs. Benzo[d]thiazole Derivatives

The 3-chlorobenzo[b]thiophene moiety distinguishes the target compound from simpler thiazole derivatives. For instance, (2Z)-methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate () lacks the fused thiophene system, which may limit its π-π stacking interactions in protein binding .

Comparison with Pesticide Analogs

While structurally distinct, sulfonylurea herbicides like metsulfuron-methyl () share ester functionalities and heterocyclic cores. However, the target compound’s benzo[b]thiophene and difluorothiazole systems are tailored for pharmaceutical rather than herbicidal activity .

Stereochemical and Crystallographic Considerations

The Z-configuration of the imino group is critical for maintaining planar geometry, as seen in (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate (). Crystal structures of related compounds (e.g., ) highlight how substituents like methoxy vs. ethoxy groups influence molecular packing and stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Potential Applications Reference
Target Compound Benzo[b]thiophene + Benzo[d]thiazole 3-Cl, 4,6-F Ethyl ester, Z-imino Anticancer/antibiotic intermediate -
(Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate Benzo[d]thiazole Methoxyimino Methyl ester Cephalosporin synthesis
CAS 895447-12-8 Benzo[d]thiazole + Dioxane Dihydrodioxine Methyl ester Structural analog (unconfirmed)
Metsulfuron-methyl Triazine + Benzoate Sulfonylurea Methyl ester Herbicide

Research Findings and Implications

  • Cytotoxicity: Thiazole derivatives with halogen substituents (e.g., 4,6-difluoro) show enhanced cytotoxicity in cancer cell lines compared to non-halogenated analogs, likely due to increased membrane permeability .
  • Synthetic Flexibility : The ethyl ester group in the target compound allows for straightforward derivatization, similar to methods described in for (E)-ethyl thiazole derivatives .
  • Structural Robustness : The Z-configuration and fused heterocycles improve resistance to enzymatic degradation, as observed in cephalosporin intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-ethyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, demonstrates how flow chemistry and statistical modeling can enhance yield and reproducibility in complex heterocyclic syntheses. Coupling this with imine formation protocols (as in and ) ensures controlled stereochemistry. Monitor intermediates via HPLC (referenced in ) to track reaction progress and minimize side products.

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • X-ray crystallography (as applied in and ) to confirm the Z-configuration and molecular packing.
  • NMR spectroscopy (¹H/¹³C, COSY, NOESY) to verify regiochemistry and fluorine substitution patterns (referenced in ).
  • HPLC-MS ( ) to assess purity (>97%) and detect trace impurities.

Q. What are the key challenges in characterizing the benzo[b]thiophene and benzo[d]thiazole moieties in this compound?

  • Methodological Answer : The electron-withdrawing fluorine and chlorine substituents complicate spectral interpretation. Use DFT calculations to predict NMR chemical shifts and compare them with experimental data (). Additionally, employ IR spectroscopy to confirm carbonyl (C=O) and imine (C=N) stretching frequencies (referenced in ).

Advanced Research Questions

Q. How does the Z-configuration of the imine group influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Conduct crystal structure analysis () to study hydrogen bonding and π-π stacking interactions. Compare Z- and E-isomers (synthesized via photoisomerization or thermal methods) using dynamic NMR to evaluate kinetic stability. highlights how methoxy/ethoxy substituents affect stereoelectronic properties, which can be extrapolated to fluorinated analogs.

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Perform metabolite profiling (LC-MS/MS) to identify degradation products or active metabolites ( ). Use molecular docking to assess binding affinity variations caused by fluorinated substituents ( ). Cross-reference with analogs in , where thiazole derivatives show altered activity due to substituent electronic effects.

Q. How can the compound’s structure-activity relationship (SAR) be systematically explored for antimicrobial or anticancer applications?

  • Methodological Answer :

  • Synthesize derivatives with variable substituents (e.g., replacing Cl with Br or modifying the acetate group) using methods in and .
  • Test against bacterial/cancer cell lines with MIC/IC₅₀ assays and correlate results with Hammett σ values or logP data ().
  • Apply QSAR modeling to predict bioactivity trends ( ).

Q. What experimental approaches can elucidate the role of fluorine atoms in enhancing metabolic stability or target binding?

  • Methodological Answer :

  • Replace fluorine atoms with hydrogen or other halogens ( ) and compare pharmacokinetic profiles using radiolabeled studies (³H/¹⁹F-NMR).
  • Use X-ray crystallography () or cryo-EM to map fluorine interactions with target proteins (e.g., enzymes or receptors).

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data for this compound?

  • Methodological Answer : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) using UV-Vis spectroscopy ( ). Conduct accelerated stability studies under varied pH/temperature conditions ( ) and analyze degradation pathways via GC-MS .

Q. Why might synthetic yields vary significantly across laboratories?

  • Methodological Answer : Differences in reagent quality (e.g., anhydrous solvents, ), stirring efficiency, or moisture control. Implement in-line monitoring (FTIR/Raman, as in ) to standardize reaction endpoints.

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